molecular formula C17H13ClN2O3 B380155 3-chloro-4-(3-methoxyanilino)-1-phenyl-1H-pyrrole-2,5-dione CAS No. 303034-08-4

3-chloro-4-(3-methoxyanilino)-1-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B380155
CAS No.: 303034-08-4
M. Wt: 328.7g/mol
InChI Key: FPVSQQRSIPGGQC-UHFFFAOYSA-N
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Description

3-chloro-4-(3-methoxyanilino)-1-phenyl-1H-pyrrole-2,5-dione is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a chloro group, a methoxyanilino group, and a phenyl group attached to a pyrrole-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(3-methoxyanilino)-1-phenyl-1H-pyrrole-2,5-dione typically involves the reaction of 3-chloro-1-phenylpyrrole-2,5-dione with 3-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and a catalyst, such as phosphorus oxychloride . The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(3-methoxyanilino)-1-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Chloro-4-(3-meth

Properties

CAS No.

303034-08-4

Molecular Formula

C17H13ClN2O3

Molecular Weight

328.7g/mol

IUPAC Name

3-chloro-4-(3-methoxyanilino)-1-phenylpyrrole-2,5-dione

InChI

InChI=1S/C17H13ClN2O3/c1-23-13-9-5-6-11(10-13)19-15-14(18)16(21)20(17(15)22)12-7-3-2-4-8-12/h2-10,19H,1H3

InChI Key

FPVSQQRSIPGGQC-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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